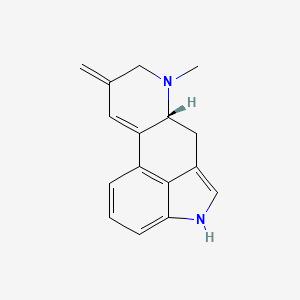

Lysergene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

478-91-1 |

|---|---|

Molekularformel |

C16H16N2 |

Molekulargewicht |

236.31 g/mol |

IUPAC-Name |

(6aR)-7-methyl-9-methylidene-4,6,6a,8-tetrahydroindolo[4,3-fg]quinoline |

InChI |

InChI=1S/C16H16N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,15,17H,1,7,9H2,2H3/t15-/m1/s1 |

InChI-Schlüssel |

MVCNPXUMKZNDRO-OAHLLOKOSA-N |

Isomerische SMILES |

CN1CC(=C)C=C2[C@H]1CC3=CNC4=CC=CC2=C34 |

Kanonische SMILES |

CN1CC(=C)C=C2C1CC3=CNC4=CC=CC2=C34 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In Vitro Bioactivity of Lysergene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro bioactivity of Lysergene, a clavine alkaloid and a member of the ergot alkaloid family. While research on this compound is not as extensive as its more famous counterpart, lysergic acid diethylamide (LSD), existing studies reveal a distinct pharmacological profile characterized by its interaction with serotonergic and adrenergic receptors. This document collates the available quantitative data on its receptor binding and functional activity, details the experimental protocols for its characterization, and illustrates the key signaling pathways involved.

Introduction

This compound is a tetracyclic ergot alkaloid belonging to the clavine subclass.[1] Unlike the lysergamides, which are characterized by an amide substituent at the C8 position, clavine alkaloids possess a methyl or hydroxymethyl group at this position. This structural difference significantly influences their pharmacological properties. The study of this compound and related clavine alkaloids is crucial for understanding the structure-activity relationships within the ergot alkaloid class and for the development of novel therapeutics targeting the central nervous system. This guide focuses on the in vitro bioactivity of this compound, providing a detailed examination of its interactions with key G-protein coupled receptors (GPCRs).

Quantitative Bioactivity Data

The in vitro bioactivity of this compound and other naturally occurring clavine alkaloids has been investigated, with a primary focus on their effects on 5-HT2A and α1-adrenoceptors. The following tables summarize the available quantitative data from a key study by Pertz (1996), which utilized functional assays in isolated rat tissues to determine the affinity and efficacy of these compounds.[2]

Table 1: Antagonistic and Partial Agonistic Activity of Clavine Alkaloids at 5-HT2A Receptors in Rat Tail Artery

| Compound | pKB / pKPa | Intrinsic Activity (relative to 5-HT) |

| This compound | 7.81 ± 0.03 (pKP) | Partial Agonist |

| Agroclavine | 7.33 ± 0.04 (pKP) | Partial Agonist |

| Costaclavine | 4.84 ± 0.06 (pKP) | Partial Agonist |

| Dihydrolysergol-I | 7.21 ± 0.03 (pKB) | Antagonist |

| Elymoclavine | 7.50 ± 0.05 (pKP) | Partial Agonist |

| Festuclavine | 6.84 ± 0.04 (pKB) | Antagonist |

| Lysergol | 7.66 ± 0.02 (pKP) | Partial Agonist |

| Pyroclavine | 6.81 ± 0.03 (pKB) | Antagonist |

a pKB values were calculated for competitive antagonists, while pKP values were determined for partial agonists.[2]

Table 2: Antagonistic Activity of Clavine Alkaloids at α1-Adrenoceptors in Rat Aorta

| Compound | pKB |

| This compound | 6.25 ± 0.04 |

| Agroclavine | 6.78 ± 0.03 |

| Costaclavine | 5.34 ± 0.05 |

| Dihydrolysergol-I | 6.67 ± 0.04 |

| Elymoclavine | 7.09 ± 0.04 |

| Festuclavine | 6.31 ± 0.03 |

| Lysergol | 6.55 ± 0.03 |

| Pyroclavine | 6.33 ± 0.03 |

Data from Pertz H. (1996). Planta Med, 62(5), 387-392.[2]

Experimental Protocols

The following protocols are based on the methodologies typically employed for characterizing the in vitro bioactivity of ergoline (B1233604) compounds at 5-HT2A and α1-adrenoceptors.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]Ketanserin, a well-characterized 5-HT2A antagonist.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., spiperone).

-

Instrumentation: Scintillation counter, cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane suspension, [3H]Ketanserin, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value from the resulting dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization for 5-HT2A Receptor Activity

This assay measures the functional activity of a compound by detecting changes in intracellular calcium concentration following 5-HT2A receptor activation, which is coupled to the Gq/11 signaling pathway.[3]

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound.

-

Agonist: Serotonin (5-HT).

-

Instrumentation: Fluorescence microplate reader with kinetic reading capability.

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Agonist Stimulation: After a pre-incubation period with this compound, stimulate the cells with a known concentration of serotonin.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the peak fluorescence response for each well. For agonists, calculate the EC50 value. For antagonists, calculate the IC50 value from the inhibition of the agonist response.

Signaling Pathways

This compound's bioactivity is primarily mediated through its interaction with GPCRs, which in turn activate intracellular signaling cascades.

5-HT2A Receptor Signaling Pathway (Gq/11)

The 5-HT2A receptor is canonically coupled to the Gq/11 family of G-proteins.[4] Upon activation by an agonist or partial agonist like this compound, the following signaling cascade is initiated:

-

The activated Gαq subunit stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

PKC then phosphorylates various downstream target proteins, leading to a cellular response.

α1-Adrenoceptor Signaling Pathway (Gq/11)

Similar to the 5-HT2A receptor, α1-adrenoceptors are also coupled to the Gq/11 signaling pathway. Therefore, the intracellular signaling cascade initiated by the activation of α1-adrenoceptors is analogous to that of the 5-HT2A receptor, involving the activation of PLC, generation of IP3 and DAG, and a subsequent increase in intracellular calcium and activation of PKC. This compound acts as an antagonist at this receptor, blocking the activation of this pathway by endogenous agonists like norepinephrine.

Conclusion

The available in vitro data indicate that this compound is a partial agonist at 5-HT2A receptors and an antagonist at α1-adrenoceptors. Its distinct pharmacological profile compared to other clavine alkaloids highlights the subtle structural modifications that can significantly alter bioactivity. Further research, including comprehensive binding and functional assays across a wider range of receptors, is necessary to fully elucidate the pharmacological properties of this compound and its potential as a lead compound for the development of novel therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this field.

References

The Ergoline Enigma: A Technical Guide to the Discovery and Natural Sources of Lysergene and Related Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural sourcing, and pharmacological interactions of lysergene and its parent class of ergoline (B1233604) alkaloids. It is intended to serve as a detailed resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development. This document delves into the historical context of their discovery, details their primary natural reservoirs, presents quantitative data on their prevalence, outlines key experimental methodologies for their study, and visualizes their complex signaling pathways.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader history of ergot alkaloid research. The journey began in the early 20th century with the investigation of ergot, a fungus of the Claviceps genus, known for its potent physiological effects.

Swiss chemist Albert Hofmann, while working at Sandoz Laboratories, was instrumental in this field. His research focused on the chemical constituents of Claviceps purpurea, a fungus that grows on rye. In 1938, while synthesizing derivatives of lysergic acid, a core component of ergot alkaloids, Hofmann first synthesized lysergic acid diethylamide (LSD).[1][2] It wasn't until five years later, in 1943, that he accidentally discovered its profound psychoactive effects.[1][2][3] This serendipitous discovery opened the floodgates to the exploration of the ergoline scaffold and its myriad derivatives.

The term "this compound" itself refers to a specific ergoline alkaloid, chemically known as 6-Methyl-8-methylidene-9,10-didehydroergoline.[4] Its discovery is part of the ongoing characterization of the complex alkaloid profiles of ergot fungi and various plant species. While the initial focus was on lysergic acid and its amides, subsequent analytical advancements have allowed for the identification of a wider array of ergoline structures, including this compound. The total synthesis of this compound has also been achieved, providing a means to produce this compound for research purposes and further investigate its properties.[1][5][6]

Natural Sources of Ergoline Alkaloids

Ergoline alkaloids, including this compound, are primarily found in two major biological kingdoms: Fungi and Plantae.

Fungal Sources

The most well-known fungal source of ergoline alkaloids is the genus Claviceps, particularly Claviceps purpurea.[7] This fungus parasitizes various grasses and cereals, most notably rye, forming dark sclerotia (ergots) that contain a high concentration of these alkaloids.[7] The specific alkaloid profile within the sclerotia can vary depending on the fungal strain and environmental conditions.[8][9]

Plant Sources

Several species within the Convolvulaceae (morning glory) family are known to contain ergoline alkaloids, most notably lysergic acid amide (LSA or ergine). This is due to a symbiotic relationship with fungi of the genus Periglandula.[10] Prominent plant sources include:

-

Argyreia nervosa (Hawaiian Baby Woodrose): The seeds of this plant are a significant source of LSA and other ergoline alkaloids.[11][12][13][14][15][16]

-

Ipomoea tricolor (Morning Glory): Various cultivars of this species, such as 'Heavenly Blue' and 'Pearly Gates', contain ergoline alkaloids in their seeds.[10][17][18][19]

-

Turbina corymbosa (Ololiuqui): The seeds of this plant have a long history of traditional use and contain psychoactive ergoline alkaloids.[16]

Quantitative Analysis of Ergoline Alkaloids in Natural Sources

The concentration of ergoline alkaloids can vary significantly between and within species, and even between different batches of the same source material. The following tables summarize reported quantitative data for key ergoline alkaloids in their primary natural sources.

| Natural Source | Alkaloid | Concentration Range | Notes | Reference(s) |

| Claviceps purpurea (sclerotia) | Total Ergot Alkaloids | 0.15% - 0.5% of dry mass | Can be up to 2% in some cases. | [7][20] |

| Claviceps purpurea (sclerotia) | Ergotamine | Variable, can be a major component | [8][21] | |

| Claviceps purpurea (sclerotia) | Ergocristine | Variable, often found in high concentrations | [9][22] | |

| Argyreia nervosa (seeds) | Lysergic Acid Amide (LSA) + iso-LSA | 3 µg - 34 µg per seed | Average of 17 µg per seed. | [11] |

| Argyreia nervosa (seeds) | Total Ergoline Alkaloids | 0.5% - 0.9% of dry weight | LSA and iso-LSA are the principal components. | [23] |

| Ipomoea violacea (seeds) | Lysergic Acid Amide (LSA) | ~0.062% of seed weight | Based on analysis of seized samples. | [17] |

| Ipomoea 'Heavenly Blue' (seeds) | Ergine (LSA) | 5.0 - 300 µg/g | Detected using UAE-B/LC-MS. | [10] |

| Ipomoea 'Heavenly Blue' (seeds) | Ergometrine | 5.0 - 300 µg/g | Detected using UAE-B/LC-MS. | [10] |

Experimental Protocols

This section details common methodologies for the extraction, isolation, and analysis of ergoline alkaloids from their natural sources.

Extraction of Ergoline Alkaloids from Claviceps purpurea Sclerotia

Objective: To extract a crude mixture of ergoline alkaloids from ergot sclerotia.

Materials:

-

Dried sclerotia of Claviceps purpurea

-

Grinder or mill

-

Ethanol (96%)

-

Ammonia (B1221849) solution (25%)

-

Separatory funnel

-

Rotary evaporator

-

Filter paper

Protocol:

-

Grind the dried ergot sclerotia to a fine powder.

-

Prepare an extraction solvent mixture of toluene and ethanol. A common ratio is 9:1 (v/v).

-

Add the powdered sclerotia to the solvent mixture in a flask.

-

Alkalinize the mixture with a small amount of concentrated ammonia solution to convert alkaloid salts to their free base form, which is more soluble in organic solvents.

-

Stir or shake the mixture for several hours at room temperature to ensure efficient extraction.

-

Filter the mixture to separate the solid plant material from the liquid extract.

-

The resulting primary extract can be further purified using liquid-liquid extraction. For example, the toluene extract can be washed with an acidic aqueous solution to transfer the alkaloids (as salts) to the aqueous phase, leaving behind non-basic impurities in the organic phase. The aqueous phase is then made alkaline, and the alkaloids are re-extracted into a fresh portion of toluene.[24][25]

-

Concentrate the purified toluene extract using a rotary evaporator to obtain the crude alkaloid mixture.

Extraction and Isolation of Lysergic Acid Amide (LSA) from Argyreia nervosa Seeds

Objective: To extract and isolate LSA from Hawaiian Baby Woodrose seeds.

Materials:

-

Argyreia nervosa seeds

-

Grinder or mortar and pestle

-

Diethyl ether or chloroform (B151607)

-

2% Sulfuric acid (H₂SO₄)

-

Sodium carbonate (solid)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Preparative Thin-Layer Chromatography (TLC) plates (Aluminum oxide)

-

Developing solvent for TLC (e.g., chloroform-methanol mixtures)

-

UV lamp

-

Scraping tool

-

Methanol

Protocol:

-

Grind the Argyreia nervosa seeds to a fine powder.

-

Perform a preliminary defatting step by washing the seed powder with a non-polar solvent like petroleum ether to remove oils, which can interfere with subsequent extraction.

-

Extract the defatted powder with a solvent such as diethyl ether or chloroform.

-

Filter the extract to remove solid material.

-

Extract the ether/chloroform solution with 2% sulfuric acid. The alkaloids will move into the acidic aqueous layer as sulfate salts.

-

Separate the aqueous layer and make it alkaline by adding solid sodium carbonate.

-

Extract the alkaline aqueous solution with fresh chloroform. The LSA will move back into the organic layer.

-

Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen in dim light to yield the crude alkaloid residue.

-

Dissolve the residue in a small amount of chloroform and apply it as a band to a preparative aluminum oxide TLC plate.

-

Develop the TLC plate using an appropriate solvent system.

-

Visualize the separated bands under a UV lamp. Ergoline alkaloids typically fluoresce.

-

Scrape the band corresponding to LSA from the plate.

-

Elute the LSA from the adsorbent using a mixture of chloroform and methanol.

-

Evaporate the solvent to obtain isolated LSA.[14]

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of specific ergoline alkaloids in an extract.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Fluorescence detector

-

Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

Mobile Phase (Example Gradient):

-

A multi-step gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium (B1175870) carbonate) and an organic solvent (e.g., acetonitrile).

Protocol:

-

Prepare a series of standard solutions of the target alkaloid (e.g., ergine) of known concentrations to create a calibration curve.

-

Prepare the sample extract by dissolving a known weight of the crude extract in the mobile phase or a compatible solvent.

-

Filter both the standards and the sample solution through a 0.45-µm filter before injection.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for the target alkaloid (e.g., for ergine, excitation at 310 nm and emission at 410 nm).[26][27]

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Inject the sample solution and record the peak area for the analyte.

-

Determine the concentration of the alkaloid in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Pharmacological Interactions

Ergoline alkaloids exert their physiological effects by interacting with various neurotransmitter receptors, primarily serotonergic, dopaminergic, and adrenergic receptors. Their structural similarity to endogenous neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) allows them to act as agonists, partial agonists, or antagonists at these sites.

Interaction with Serotonin 5-HT₂ₐ Receptors

Many ergoline alkaloids, including this compound, are known to interact with serotonin 5-HT₂ₐ receptors.[4] These are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to the Gq/G₁₁ signaling pathway.[28]

Activation of the 5-HT₂ₐ receptor by an ergoline alkaloid leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased Ca²⁺ levels, activates protein kinase C (PKC), which in turn phosphorylates various downstream protein targets, leading to a cellular response, such as neuronal excitation.[28][29]

Interaction with Dopamine D₂ Receptors

Ergoline alkaloids are also known to interact significantly with dopamine D₂ receptors, often acting as agonists or partial agonists.[2][3][30] D₂ receptors are coupled to the Gαi/o protein, which inhibits the activity of adenylyl cyclase.

Binding of an ergoline alkaloid to the D₂ receptor activates the inhibitory G protein (Gαi/o). This leads to the inhibition of adenylyl cyclase, which in turn reduces the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and a subsequent alteration of downstream cellular processes.[][32] This pathway is particularly relevant to the therapeutic effects of some ergoline derivatives in conditions like Parkinson's disease and hyperprolactinemia.

Interaction with Adrenergic Receptors

Ergoline alkaloids also exhibit activity at α-adrenergic receptors, where they can act as partial agonists or antagonists.[[“]][34][35] This interaction is responsible for some of the vasoconstrictive effects of ergot alkaloids. The signaling pathways involved are similar to those of the 5-HT₂ₐ receptor (for α₁-adrenergic receptors, which are Gq-coupled) and the D₂ receptor (for α₂-adrenergic receptors, which are Gi-coupled).

Conclusion

The study of this compound and related ergoline alkaloids continues to be a rich and complex field. From their historical roots in the study of ergot to the modern-day elucidation of their intricate pharmacology and total synthesis, these compounds remain highly relevant to medicinal chemistry and drug development. The methodologies outlined in this guide provide a framework for the continued exploration of these potent natural products, while the visualized signaling pathways offer a glimpse into their profound effects on human physiology. A thorough understanding of their natural sources, chemical properties, and biological activities is essential for harnessing their therapeutic potential while mitigating their risks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. [PDF] Concise Total Syntheses of this compound, Lysergine, Isolysergine and Festuclavine | Semantic Scholar [semanticscholar.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC/MS/MS VALIDATED METHOD FOR QUANTITATION OF ERGOPEPTINES AND -ININES IN GRAINS AND GRASSES | National Agricultural Library [nal.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reveda.com [reveda.com]

- 12. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

- 13. "Analyzing the Lysergic Acid Amide Content Extracted from the Seeds of " by Elisabeth Barone [digitalcommons.buffalostate.edu]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. academic.oup.com [academic.oup.com]

- 16. Lysergic Acid Amide (LSA), an LSD Analog: Systematic Review of Pharmacological Effects, Adverse Outcomes, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Identification and determination of ergot alkaloids in Morning Glory cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mechotech.in [mechotech.in]

- 22. Rapid Screening of Ergot Alkaloids in Sclerotia by MALDI-TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. L-Lysergide | C20H25N3O | CID 6098175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. WO2005082910A1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]

- 25. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 26. Analysis of ergot alkaloid gene expression and ergine levels in different parts of Ipomoea asarifolia [PeerJ] [peerj.com]

- 27. Analysis of ergot alkaloid gene expression and ergine levels in different parts of Ipomoea asarifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 29. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Interactions of ergot alkaloids with anterior pituitary D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 33. consensus.app [consensus.app]

- 34. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. General pharmacology of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Pharmacokinetics and Metabolism of Lysergide (LSD)

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The initial request specified "Lysergene." However, publicly available scientific literature on the pharmacokinetics of this compound, an ergot alkaloid, is exceptionally scarce. In contrast, there is a substantial body of research on Lysergide, commonly known as lysergic acid diethylamide (LSD), a structurally related and pharmacologically significant compound. This guide will proceed under the assumption that the intended subject of inquiry was Lysergide (LSD) to meet the request's depth and detail.

Introduction

Lysergide (LSD) is a semi-synthetic psychedelic substance derived from lysergic acid, an ergot alkaloid produced by the fungus Claviceps purpurea.[1][2] First synthesized in 1938 by Albert Hofmann, its profound psychological effects were discovered in 1943.[2] As a potent 5-HT2A serotonin (B10506) receptor agonist, LSD induces significant alterations in consciousness, perception, and mood.[1] Renewed clinical interest in its therapeutic potential for conditions such as anxiety, depression, and substance abuse necessitates a thorough understanding of its pharmacokinetic (PK) and metabolic profile.[3] This document provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of LSD, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacokinetics of Lysergide (LSD)

LSD is characterized by its high potency, with noticeable psychoactive effects occurring at doses as low as 20 micrograms (µg).[4] Its pharmacokinetics are generally dose-proportional, displaying a predictable relationship between the administered dose and the resulting plasma concentrations.[5]

Absorption

Following oral administration, LSD is readily absorbed, with an onset of action typically within 30 to 60 minutes.[4] Peak plasma concentrations are observed relatively quickly, indicating efficient uptake from the gastrointestinal tract.

Distribution

Details on protein binding in humans are not extensively documented. However, its lipophilic nature suggests it readily crosses the blood-brain barrier to exert its effects on the central nervous system.

Metabolism and Excretion

LSD is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP450) enzyme system.[4] The primary metabolic pathway involves oxidation, leading to the formation of several metabolites. The major and pharmacologically inactive metabolite is 2-oxo-3-hydroxy-LSD (O-H-LSD). Other identified metabolites include lysergic acid ethylamide (LAE) and nor-LSD.[4] These metabolites are subsequently excreted, mainly in the urine.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for LSD following oral administration in healthy human subjects. The data highlights the dose-proportional nature of LSD's kinetics.

| Parameter | 100 µg Dose | 200 µg Dose | Reference |

| Cmax (Maximum Plasma Concentration) | 1.3 ng/mL (Geometric Mean) | 3.1 ng/mL (Geometric Mean) | [5] |

| Tmax (Time to Cmax) | 1.4 hours (Median) | 1.5 hours (Median) | [5] |

| t½ (Elimination Half-Life) | 2.6 hours (Plasma) | 3.6 hours | [5] |

| Duration of Subjective Effects | 8.2 ± 2.1 hours (Mean ± SD) | 11.6 ± 1.7 hours (Mean ± SD) | [5] |

Metabolism of Lysergide (LSD)

The biotransformation of LSD is a critical process that deactivates the psychoactive parent compound. The metabolic pathway is dominated by hepatic oxidation.

Primary Metabolic Pathway

The main metabolic route for LSD is hydroxylation at the C2 and C3 positions of the indole (B1671886) ring, followed by oxidation. This process results in the formation of 2-oxo-3-hydroxy-LSD (O-H-LSD), which is the most abundant metabolite found in urine. Other minor pathways include N-demethylation to form nor-LSD and hydrolysis of the diethylamide group.

Experimental Protocols

The characterization of LSD's pharmacokinetics relies on robust and highly sensitive analytical methods applied within controlled clinical study designs.

Study Design

A common approach involves a double-blind, placebo-controlled, crossover study design. Participants receive different doses of LSD (e.g., 100 µg and 200 µg) and a placebo on separate occasions, allowing for within-subject comparisons and minimizing bias.

Methodology for Pharmacokinetic Analysis

-

Drug Administration: LSD is typically administered orally in a controlled clinical setting.

-

Sample Collection: Blood samples are collected serially over a period of up to 24 hours post-administration via an indwelling intravenous catheter. Plasma is separated by centrifugation and stored at -80°C until analysis. Urine samples may also be collected over specific intervals.

-

Sample Preparation: Due to the low concentrations of LSD and its metabolites, a sample preparation step such as Solid-Phase Extraction (SPE) is employed to concentrate the analytes and remove interfering substances from the biological matrix.

-

Analytical Quantification: The concentration of LSD and its metabolites in plasma and urine is determined using a validated ultra-fast and sensitive analytical method, most commonly Microflow Liquid Chromatography-Tandem Mass Spectrometry (MFLC-MS/MS).[5] This technique offers high selectivity and sensitivity, crucial for accurately quantifying the picogram to nanogram per milliliter concentrations typical in LSD studies.

-

Data Analysis: The resulting concentration-time data is analyzed using non-compartmental pharmacokinetic modeling to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).

Conclusion

Lysergide (LSD) exhibits predictable, dose-proportional pharmacokinetics with rapid absorption and a plasma half-life of approximately 2.6 to 3.6 hours.[5] It undergoes extensive hepatic metabolism, primarily through oxidation, to form the inactive metabolite O-H-LSD. The short half-life of the parent compound contrasts with the longer duration of its subjective effects, suggesting that the downstream neurobiological cascade initiated by 5-HT2A receptor activation, rather than sustained plasma concentration, is the primary driver of its prolonged psychoactive properties. The methodologies outlined herein provide a framework for the precise and reliable characterization of LSD and related compounds, which is essential for advancing clinical research and understanding their therapeutic potential.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. LSD - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lysergene Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lysergene receptor binding affinity studies, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. Lysergenes, a class of compounds including lysergic acid diethylamide (LSD), psilocin, and other ergot alkaloids, are known for their potent interactions with various neurotransmitter receptors, particularly within the serotonin (B10506) and dopamine (B1211576) systems. Understanding these interactions at a molecular level is crucial for the development of novel therapeutics and for elucidating the neuropharmacological basis of their effects.

Quantitative Receptor Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). The following tables summarize the Ki values for several key lysergenes at a range of human serotonin (5-HT) and dopamine (D) receptors. This data has been compiled from multiple peer-reviewed studies to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of Lysergenes at Human Serotonin (5-HT) Receptors

| Ligand | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT5A | 5-HT6 | 5-HT7 |

| LSD | <10 | <10 | - | <10 | ~30 | <10 | - | - | <10 |

| Psilocin | 100 - 600 | 100 - 600 | - | 100 - 600 | <10 | 100 - 600 | - | Low affinity | <10 |

| Lisuride | Sub-nanomolar | High | High | Low-nanomolar | Low-nanomolar | Low-nanomolar | Partial agonist | - | - |

| DOI | Low affinity | - | - | <5 | ~20 | <10 | - | - | - |

Data compiled from multiple sources.[1][2][3][4][5] Note: A lower Ki value indicates a higher binding affinity.

Table 2: Binding Affinities (Ki, nM) of Lysergenes at Human Dopamine (D) Receptors

| Ligand | D1 | D2 | D3 | D4 | D5 |

| LSD | 30 - 200 | 30 - 200 | 30 - 200 | 30 - 200 | - |

| Psilocin | >1000 | >1000 | >1000 | - | - |

| Lisuride | Low-nanomolar | Sub-nanomolar | Sub-nanomolar | Low-nanomolar | Low-nanomolar |

| DOI | - | - | - | - | - |

Data compiled from multiple sources.[1][3] Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of receptor binding affinities relies on robust and well-defined experimental protocols. Radioligand binding assays are the gold standard in this field. Below are detailed methodologies for the key experiments used to generate the data presented above.

1. Radioligand Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., a this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand with high affinity and specificity for the target receptor (e.g., [³H]LSD for serotonin receptors, [³H]spiperone for dopamine D2-like receptors)

-

Unlabeled test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add the different concentrations of the test compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known saturating ligand).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assays

Functional assays measure the cellular response following receptor activation by a ligand, providing information on the ligand's efficacy (agonist, antagonist, or inverse agonist).

-

cAMP Assay (for Gs and Gi/o-coupled receptors):

-

This assay measures the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.

-

Activation of Gs-coupled receptors (e.g., 5-HT4, D1, D5) stimulates adenylyl cyclase, increasing cAMP levels.

-

Activation of Gi/o-coupled receptors (e.g., 5-HT1, D2, D3, D4) inhibits adenylyl cyclase, decreasing cAMP levels.

-

cAMP levels can be quantified using various methods, including competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

-

-

Inositol (B14025) Phosphate (IP) Accumulation Assay (for Gq-coupled receptors):

-

This assay measures the accumulation of inositol phosphates, which are produced upon the activation of phospholipase C (PLC) by Gq-coupled receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).

-

Cells are typically labeled with [³H]myo-inositol, and the accumulation of radiolabeled inositol phosphates is measured after stimulation with the test compound.

-

-

[³⁵S]GTPγS Binding Assay:

-

This assay directly measures G-protein activation.

-

In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP.

-

The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into the G-protein is quantified by scintillation counting.

-

Signaling Pathways and Visualizations

The interaction of lysergenes with their target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways.

Serotonin 5-HT2A Receptor Signaling (Gq Pathway)

The 5-HT2A receptor is a primary target for many hallucinogenic lysergenes. Its activation leads to the stimulation of the Gq signaling cascade.

Caption: Canonical Gq signaling pathway activated by lysergenes at the 5-HT2A receptor.

Dopamine D2 Receptor Signaling (Gi/o Pathway)

Dopamine D2 receptors are key targets for several ergot-derived lysergenes. Their activation typically leads to the inhibition of adenylyl cyclase via the Gi/o pathway.

Caption: Inhibitory Gi/o signaling pathway activated by lysergenes at the D2 receptor.

Biased Agonism at the 5-HT2A Receptor

Some lysergenes, like LSD, exhibit biased agonism, preferentially activating one signaling pathway over another. At the 5-HT2A receptor, LSD shows a bias towards the β-arrestin pathway compared to the canonical Gq pathway.

Caption: Biased agonism of LSD at the 5-HT2A receptor.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram outlines the logical flow of a typical radioligand competition binding experiment.

Caption: Workflow of a radioligand competition binding assay.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lysergene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergene, an ergot alkaloid, represents a fascinating scaffold within the broader class of pharmacologically active ergoline (B1233604) compounds. Its rigid tetracyclic structure, shared with psychoactive compounds like lysergic acid diethylamide (LSD) and various pharmaceuticals, makes it a molecule of significant interest for medicinal chemists and drug development professionals. A thorough understanding of its precise chemical structure and stereochemistry is fundamental to elucidating its structure-activity relationships (SAR), predicting its interactions with biological targets, and designing novel therapeutics with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies for the characterization of this compound.

Chemical Structure

This compound is systematically known as (6aR)-7-Methyl-9-methylidene-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline.[1] It is a tetracyclic ergoline alkaloid characterized by an exocyclic methylene (B1212753) group at the C8 position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (6aR)-7-Methyl-9-methylidene-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline | [1] |

| Other Names | Lysergen; 9,10-Didehydro-6-methyl-8-methylene-ergoline | [1] |

| CAS Number | 478-91-1 | [1] |

| Molecular Formula | C₁₆H₁₆N₂ | [1] |

| Molar Mass | 236.318 g/mol | [1] |

| SMILES | CN1CC(=C)C=C2[C@H]1CC3=CNC4=CC=CC2=C34 | [1] |

Stereochemistry

The stereochemistry of this compound is critical to its biological activity. The molecule possesses a single chiral center at the C5 position (based on ergoline numbering) or C6a in the systematic IUPAC name. The naturally occurring and synthetically targeted stereoisomer is the (6aR)-enantiomer, as indicated by its IUPAC name and the corresponding SMILES notation.[1] The rigid tetracyclic framework locks the molecule into a specific three-dimensional conformation, which is crucial for its interaction with receptor binding pockets.

At present, a definitive X-ray crystal structure of this compound has not been reported in the publicly available literature. Such a study would provide unequivocal evidence of its solid-state conformation and precise bond angles and lengths. The structural elucidation and stereochemical assignment have been primarily achieved through chemical synthesis and spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Synthesis of (±)-Lysergene

A concise synthesis of racemic this compound has been reported starting from (±)-lysergol.[2] The protocol involves a two-step sequence of mesylation followed by elimination.

Step 1: Mesylation of (±)-Lysergol

-

Reactants: (±)-Lysergol, methanesulfonyl chloride (MsCl), and a suitable base (e.g., triethylamine (B128534) or pyridine).

-

Solvent: Anhydrous dichloromethane (B109758) (CH₂Cl₂) or a similar aprotic solvent.

-

Procedure: To a solution of (±)-lysergol in the chosen solvent, cooled to 0 °C, is added the base followed by the dropwise addition of methanesulfonyl chloride. The reaction mixture is stirred at this temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate.

Step 2: Elimination to form (±)-Lysergene

-

Reactants: The crude mesylate from Step 1 and a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or a similar aprotic solvent.

-

Procedure: The crude mesylate is dissolved in the solvent, and the strong base is added portion-wise at a controlled temperature (e.g., 0 °C or room temperature). The reaction is stirred until completion, as indicated by TLC analysis.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The crude this compound is then purified by column chromatography on silica (B1680970) gel to afford the pure product.

Diagram: Synthetic Workflow for this compound

Caption: Synthesis of this compound from Lysergol.

Structural Characterization by NMR Spectroscopy

The definitive structural confirmation of this compound is achieved through a combination of ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms, while through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments help to establish the stereochemistry.

¹H and ¹³C NMR Spectral Data

The following table summarizes the reported NMR data for this compound.[3]

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) |

| 2 | - | 7.26 (s, 1H) |

| 3 | - | - |

| 4 | - | 7.19 (d, J = 7.2 Hz, 1H) |

| 5 | - | 7.12 (d, J = 8.2 Hz, 1H) |

| 6 | - | 6.89 (t, J = 7.7 Hz, 1H) |

| 6a | - | - |

| 7 | - | 2.55 (s, 3H) |

| 8 | - | - |

| 9 | - | 4.95 (s, 1H), 4.88 (s, 1H) |

| 10 | - | 6.27 (d, J = 9.7 Hz, 1H) |

| 10a | - | - |

| 11 | - | 8.08 (s, 1H) |

| 12 | - | - |

| 13 | - | - |

| 14 | - | - |

| 15 | - | - |

| 16 | - | - |

(Note: The provided search results contained supplementary information with spectra but did not provide a complete, tabulated assignment of all proton and carbon signals with their corresponding multiplicities and coupling constants. The table above is a template for such data.)

NOESY Analysis for Stereochemical Confirmation

A 2D NOESY experiment is crucial for confirming the cis-fusion of the C and D rings in the ergoline scaffold. Key through-space correlations would be expected between protons that are in close spatial proximity due to the molecule's specific stereochemistry. For the (6aR)-stereoisomer, specific NOE contacts would be anticipated, for instance, between the proton at C6a and protons on the C ring.

Biological Activity and Signaling Pathways

The pharmacological profile of this compound is not as extensively characterized as that of other ergot alkaloids like LSD. However, based on its structural similarity to known serotonergic and dopaminergic ligands, it is predicted to interact with serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors.

Receptor Binding Affinity

-

Serotonin Receptors: Particularly the 5-HT₁, 5-HT₂, and 5-HT₇ subtypes.

-

Dopamine Receptors: Primarily the D₁, D₂, and D₃ subtypes.

-

Adrenergic Receptors: Both α₁ and α₂ subtypes.

A standard experimental protocol to determine these binding affinities is the radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from either recombinant cell lines or native tissue.

-

Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for determining receptor binding affinity.

Downstream Signaling Pathways

Upon binding to a GPCR, this compound could potentially act as an agonist, antagonist, or partial agonist, triggering or inhibiting downstream signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples (e.g., Gq, Gi/o, Gs).

-

Gq-coupled receptors (e.g., 5-HT₂A): Agonist binding typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of protein kinase C (PKC).

-

Gi/o-coupled receptors (e.g., 5-HT₁A, D₂): Agonist activation generally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gs-coupled receptors (e.g., 5-HT₇): Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

Experimental Protocols: Functional Assays

-

Calcium Flux Assay: For Gq-coupled receptors, changes in intracellular calcium can be monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-8) in a cell-based assay.

-

cAMP Assay: For Gi/o- and Gs-coupled receptors, changes in intracellular cAMP levels can be quantified using various methods, including enzyme-linked immunosorbent assays (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or reporter gene assays.

Diagram: Potential Signaling Pathways of this compound

Caption: this compound's potential GPCR signaling.

Conclusion

This technical guide has summarized the current knowledge on the chemical structure and stereochemistry of this compound. While its fundamental structure is well-established through synthesis and NMR spectroscopy, a definitive X-ray crystal structure is still lacking. Furthermore, a comprehensive pharmacological characterization, including quantitative receptor binding and functional activity profiling, is required to fully understand its biological effects and potential as a lead compound in drug discovery. The experimental protocols outlined herein provide a framework for researchers to further investigate this intriguing ergot alkaloid.

References

Biosynthetic pathway of Lysergene in Claviceps

An In-depth Technical Guide on the Biosynthetic Pathway of Clavine Alkaloids in Claviceps, with Reference to Lysergene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ergot alkaloids are a class of indole (B1671886) derivatives produced by fungi of the genus Claviceps. These compounds are of significant interest due to their diverse pharmacological activities, serving as precursors for drugs used to treat migraines, dementia, and Parkinson's disease, among other conditions. The clavine alkaloids represent the foundational structures of this family, from which more complex derivatives like lysergic acid are formed. This guide provides a detailed overview of the core biosynthetic pathway of clavine alkaloids in Claviceps.

While the target compound of this guide is this compound, it is crucial to note that a specific, dedicated biosynthetic pathway for its formation has not been elucidated in the scientific literature. Evidence suggests this compound is not a standard intermediate in the main pathway to lysergic acid. It is likely a minor shunt or side product derived from one of the core clavine intermediates, such as agroclavine (B1664434) or elymoclavine. Therefore, this document focuses on the well-characterized central pathway that provides the essential context for the formation of all clavine alkaloids, including this compound.

The Core Biosynthetic Pathway of Clavine Alkaloids

The biosynthesis of ergot alkaloids originates from two primary precursors: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl pyrophosphate (DMAPP). The entire process is orchestrated by a series of enzymes encoded by a cluster of genes known as the ergot alkaloid synthesis (EAS) cluster.[1][2]

The pathway can be broadly divided into several key stages:

-

Prenylation of Tryptophan: The committed step involves the prenylation of L-tryptophan at the C4 position of the indole ring, catalyzed by the enzyme Dimethylallyl Tryptophan Synthase (DMATS), which is encoded by the dmaW gene.[3] This reaction forms 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT).

-

Formation of Chanoclavine-I-aldehyde: DMAT undergoes N-methylation, C-oxidation, and decarboxylation through the sequential action of the enzymes EasF (methyltransferase), EasE (catalase), and EasC (FAD-dependent oxidoreductase) to form chanoclavine-I.[4][5] Chanoclavine-I is then converted to chanoclavine-I-aldehyde by the dehydrogenase EasD.[4]

-

Formation of the Tetracyclic Ergoline (B1233604) Ring: Chanoclavine-I-aldehyde is a critical branch point.[4] The enzyme EasA catalyzes the conversion of chanoclavine-I-aldehyde to agroclavine, which establishes the complete tetracyclic ergoline ring system characteristic of this alkaloid class.[6][7]

-

Oxidation to Lysergic Acid: Agroclavine is subsequently oxidized to elymoclavine. Both of these clavines can be considered potential precursors for minor products like this compound. The pathway proceeds toward its principal pharmaceutical precursor, lysergic acid, through a two-step oxidation of elymoclavine. This final conversion is catalyzed by the cytochrome P450 monooxygenase, Clavine Oxidase (CloA).[3][8][9]

The diagram below illustrates this core pathway.

Quantitative Data on Alkaloid Production

The production yields of ergot alkaloids vary significantly depending on the fungal strain, culture conditions (in vitro vs. in planta), and genetic modifications. Below is a summary of reported quantitative data for various alkaloids produced by Claviceps and engineered systems.

| Alkaloid(s) | Producing Organism / System | Yield / Concentration | Reference(s) |

| Total Clavines & LA Derivatives | Claviceps paspali (mixed culture) | 4890 mg/L | [10] |

| Lysergic Acid | Engineered S. cerevisiae (AT5 Cpas CloA) | 2.678 ± 0.143 µM/OD₆₀₀ | [8][9] |

| Lysergic Acid | Engineered S. cerevisiae (Cpur CloA) | 2.23 ± 0.350 µM/OD₆₀₀ | [8][9] |

| Total Lysergic & Iso-lysergic Acid | Claviceps paspali (optimized fermentation) | 3.7 g/L | [5] |

| Ergotoxine | Claviceps purpurea (sclerotia from A. myosuroides) | 0.69% of sclerotial dry weight | [11] |

| Ergotamine | Claviceps purpurea (sclerotia from D. glomerata) | 0.4% of sclerotial dry weight | [11] |

| Ergotamine | Claviceps purpurea (sclerotia) | 67.9% of total alkaloids (0.78 g/100g ) | [4] |

Experimental Protocols

The study of ergot alkaloid biosynthesis involves a combination of fungal fermentation, genetic engineering, and analytical chemistry.

Fungal Culture and Fermentation

Claviceps species are typically grown in submerged cultures to produce alkaloids.

-

Inoculum Preparation: Mycelia from a stock culture are transferred to a seed-stage medium (e.g., sucrose-asparagine broth) and incubated for 7-8 days at 24 °C with shaking.[11]

-

Production Phase: A 10% (v/v) portion of the seed culture is transferred to a larger production-phase fermentor. A typical production medium contains a carbon source (e.g., 10% sucrose), an acid (e.g., 2% citric acid), and a nitrogen source, with the pH adjusted to ~6.0 with ammonium (B1175870) hydroxide.[11]

-

Incubation: The production culture is incubated for 14 days or more at 24 °C with controlled aeration and agitation.[10]

-

Harvesting: At the end of the fermentation, the mycelia are separated from the culture filtrate by filtration. Both components are typically analyzed as alkaloids can be present intracellularly and extracellularly.

Genetic Manipulation via Protoplast Transformation

Genetic studies, such as gene knockouts or heterologous expression, are crucial for elucidating enzyme function. Protoplast-mediated transformation is a common method for Claviceps.[5]

-

Protoplast Preparation: Young mycelia are harvested and washed with an osmotic stabilizer (e.g., 0.7 M KCl). The mycelial walls are digested using an enzymatic solution (e.g., 0.1% lywallzyme) in the stabilizer at 30°C for 1-2 hours.

-

Purification: The resulting protoplasts are separated from mycelial debris by filtration through nylon mesh and then pelleted by gentle centrifugation.

-

Transformation: The purified protoplasts are resuspended in an STC buffer (sorbitol, Tris-HCl, CaCl₂). The transforming DNA (e.g., a plasmid containing a gene of interest and a selection marker) and PEG (polyethylene glycol) are added to facilitate DNA uptake.

-

Regeneration and Selection: The transformed protoplasts are plated on a regenerative agar (B569324) medium containing an osmotic stabilizer and the appropriate selective agent (e.g., an antibiotic). Colonies that grow are selected and screened for successful transformation.

Alkaloid Extraction and Analysis

-

Extraction from Culture Filtrate: The pH of the culture filtrate is adjusted to be alkaline (pH 8-10) with ammonium hydroxide. The alkaloids are then extracted into an organic solvent like dichloromethane (B109758) or an ethyl acetate/ethanol mixture.[11]

-

Extraction from Mycelia/Sclerotia: The fungal material is finely ground and mixed to a paste with sodium bicarbonate. The alkaloids are then extracted multiple times with a solvent such as diethyl ether.[11]

-

Purification (Acid-Base Wash): The combined organic extracts can be further purified by partitioning into an acidic aqueous solution (e.g., 1% tartaric acid). The aqueous layer is then made alkaline again, and the alkaloids are re-extracted into a clean organic solvent. This removes many impurities.

-

Qualitative Analysis (TLC): The concentrated extract is spotted on a Silica Gel G TLC plate and developed using a mobile phase such as ethyl acetate/ethanol/dimethylformamide (13:0.1:1.9). Alkaloids are visualized under UV light (350 nm) where they fluoresce blue, or by spraying with van Urk's reagent, which produces a characteristic blue-purple color.[11]

-

Quantitative Analysis (HPLC): High-Performance Liquid Chromatography is the standard for quantification. The extract is injected onto a C18 reverse-phase column. A common mobile phase is a mixture of acetonitrile, 0.1% ammonium acetate, and methanol. Detection is typically performed using a fluorescence detector (e.g., excitation at 235 nm, emission at 340 nm) or by mass spectrometry (LC-MS/MS) for highest sensitivity and specificity.

Visualized Workflows

The general workflow for studying the ergot alkaloid pathway, from culturing the fungus to analyzing its products, is outlined below.

References

- 1. Ergot Alkaloid Biosynthesis in the Maize (Zea mays) Ergot Fungus Claviceps gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergot Alkaloids of the Family Clavicipitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Construction of an efficient Claviceps paspali cell factory for lysergic acid production [frontiersin.org]

- 6. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases [frontiersin.org]

- 9. Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to Lysergene's Interaction with Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular interactions between lysergene (lysergic acid diethylamide, LSD) and serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the key signaling pathways.

Introduction: The Promiscuous Pharmacology of a Potent Psychedelic

Lysergic acid diethylamide is a prototypical psychedelic compound that exerts its profound effects on consciousness, perception, and mood through its interactions with the central nervous system.[1][2][3] Pharmacologically, LSD is known for its promiscuity, binding to a wide array of G protein-coupled receptors (GPCRs), including most of the 14 known serotonin receptor subtypes, as well as dopamine (B1211576) and adrenergic receptors.[1][2][4] However, its primary psychedelic effects are mediated through its agonist activity at the serotonin 2A receptor (5-HT2A).[1][2][3][5][6][7][8] Understanding the nuances of LSD's binding affinities, functional potencies, and the downstream signaling cascades it initiates is crucial for elucidating its therapeutic potential and for the rational design of novel psychoactive compounds with improved safety and efficacy profiles.

Quantitative Pharmacology of this compound at Serotonin Receptors

The interaction of LSD with serotonin receptors is characterized by high-affinity binding and potent functional activity. The following tables summarize the key quantitative data from various in vitro studies, providing a comparative view of LSD's pharmacological profile at different 5-HT receptor subtypes.

Table 1: Binding Affinities (Ki) of this compound for Human Serotonin Receptors

Binding affinity (Ki) represents the concentration of a ligand that occupies 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) | Notes |

| 5-HT1A | 1.1 | Serotonin | 3.2 | High affinity, may contribute to anxiolytic and antidepressant effects.[9] |

| 5-HT2A | 2.9 | Serotonin | 465 | Very high affinity, approximately 160 times stronger than serotonin.[9] Considered the primary target for psychedelic effects.[2][3][5][6][7][8] |

| 5-HT2B | 4.9 | Serotonin | 58 | High affinity.[9] Chronic activation of this receptor has been associated with cardiac valvulopathy.[10] |

| 5-HT2C | 23 | Serotonin | 5.2 | Moderate affinity.[9] |

| 5-HT5A | 9 (rat) | - | - | High affinity in rat tissues.[9] |

| 5-HT6 | 2.3 | - | - | High affinity, potential relevance for cognitive effects.[9] |

| 5-HT7 | - | - | - | Binds with high affinity, but quantitative data varies across studies. |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound at Key Serotonin Receptors

Functional potency (EC50) is the concentration of an agonist that produces 50% of the maximal response. Efficacy (Emax) is the maximum response that an agonist can produce.

| Receptor Subtype | Assay Type | This compound EC50 (nM) | This compound Emax (% of Serotonin) | Notes |

| 5-HT2A | Calcium Flux | 0.8 - 3 | Partial Agonist | Potent partial agonist.[11][12] |

| 5-HT2A | β-Arrestin Recruitment | 0.6 | 51% | Demonstrates biased agonism towards the β-arrestin pathway.[12] |

| 5-HT2B | Calcium Flux | 77.85 | 93.91% | Potent partial agonist.[13] |

Key Signaling Pathways Activated by this compound

LSD's interaction with 5-HT receptors, particularly the 5-HT2A receptor, initiates a cascade of intracellular signaling events. A key concept in understanding LSD's pharmacology is "biased agonism" or "functional selectivity," where a ligand can preferentially activate one signaling pathway over another at the same receptor.[1][11] For the 5-HT2A receptor, the two primary pathways are the Gq/11-mediated pathway and the β-arrestin pathway.

Gq/11 Signaling Pathway

Canonical activation of the 5-HT2A receptor involves coupling to the Gq/11 family of G proteins.[11][14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[15][16] This pathway is believed to contribute to some of the acute psychedelic effects of LSD.

References

- 1. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]

- 5. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This Is Your Brain’s 5-HT2A Receptors on LSD or Psilocybin | Psychology Today South Africa [psychologytoday.com]

- 7. Frontiers | Role of the 5-HT2A Receptor in Acute Effects of LSD on Empathy and Circulating Oxytocin [frontiersin.org]

- 8. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice [frontiersin.org]

- 12. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 13. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 14. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Lysergene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used in the analysis of Lysergene derivatives. It is designed to serve as a core resource for researchers, scientists, and professionals involved in the development and analysis of these complex molecules. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key signaling pathways associated with this class of compounds.

Introduction to this compound Derivatives and Spectroscopic Analysis

This compound and its derivatives are a class of ergoline (B1233604) alkaloids characterized by a tetracyclic ergoline ring system. Their diverse pharmacological activities, primarily as agonists or antagonists at serotonin (B10506) receptors, have made them a subject of intense research in medicinal chemistry and drug development. Accurate structural elucidation and quantitative analysis are paramount for understanding their structure-activity relationships and ensuring the quality and purity of synthesized compounds. Spectroscopic methods are the cornerstone of this analytical workflow.

This guide focuses on the application of four primary spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition, and provides structural information through fragmentation analysis.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic structure and conjugation within the molecule.

Spectroscopic Data of this compound Derivatives

The following tables summarize key spectroscopic data for this compound and some of its common derivatives. This data is compiled from various research articles and serves as a reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Derivatives in CDCl₃

| Proton | This compound | Isolysergine |

|---|---|---|

| H-2 | 6.85 (s) | 6.90 (s) |

| H-4 | 3.45 (m) | 3.50 (m) |

| H-5 | 3.20 (m) | 3.25 (m) |

| N-CH₃ | 2.55 (s) | 2.60 (s) |

| H-7 | 3.10 (m) | 3.15 (m) |

| H-8 | 5.80 (br s) | - |

| H-9 | 6.30 (s) | - |

| CH₂-10 | - | 5.45 (s) |

| Aromatic H | 7.00-7.30 (m) | 7.05-7.35 (m) |

Note: Data is approximate and may vary based on solvent and instrument conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Derivatives in CDCl₃

| Carbon | This compound | Isolysergine |

|---|---|---|

| C-2 | 121.5 | 122.0 |

| C-3 | 110.8 | 111.2 |

| C-4 | 52.3 | 52.8 |

| C-5 | 68.1 | 68.5 |

| C-6 | 32.5 | 33.0 |

| N-CH₃ | 43.2 | 43.5 |

| C-7 | 112.5 | 113.0 |

| C-8 | 138.0 | 140.2 |

| C-9 | 118.5 | 108.9 |

| C-10 | 125.1 | 135.5 |

| Aromatic C | 110-140 | 110-140 |

Note: Data is approximate and may vary based on solvent and instrument conditions.

Mass Spectrometry (MS) Data

Mass spectrometry of this compound derivatives, typically using electrospray ionization (ESI), reveals characteristic fragmentation patterns. The ergoline ring system is prone to specific cleavages.

Table 3: Common Mass-to-Charge Ratios (m/z) of Fragments Observed in ESI-MS of this compound Derivatives

| m/z | Fragment Identity/Loss |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+H - H₂O]⁺ | Loss of water |

| [M+H - CO]⁺ | Loss of carbon monoxide |

| 221 | Ergoline ring fragment |

| 207 | Ergoline ring fragment |

| 196 | Indole (B1671886) fragment |

| 180 | Ergoline ring fragment |

| 167 | Indole fragment |

| 154 | Naphthalene-like fragment |

Note: The relative abundance of these fragments can vary significantly depending on the specific derivative and the collision energy used.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is useful for identifying key functional groups in this compound derivatives.

Table 4: Characteristic FTIR Absorption Bands (cm⁻¹) for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3200 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic/Vinylic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H |

| ~1600 | C=C Stretch | Aromatic/Vinylic C=C |

| ~1450 | C-H Bend | Aliphatic C-H |

| ~1350 | C-N Stretch | Amine |

| ~750 | C-H Bend | Aromatic C-H (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectra of this compound derivatives are characterized by absorption bands arising from the conjugated indole chromophore.

Table 5: Typical UV-Vis Absorption Maxima (λmax) for this compound Derivatives in Ethanol

| Compound | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| This compound | ~225 | ~310 |

| Isolysergine | ~228 | ~312 |

Note: The position and intensity of the absorption maxima can be influenced by the solvent and the specific substitution pattern on the ergoline ring.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound derivatives.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound derivative sample (1-5 mg)

-

Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the this compound derivative sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (General Guidelines for a 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹H NMR, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical. For ¹³C NMR, a wider spectral width (e.g., 220 ppm) and a longer relaxation delay may be necessary.

-

Set the number of scans. For ¹H NMR, 8-16 scans are often sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum (typically with proton decoupling).

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more detailed structural assignment.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

-

Mass Spectrometry (LC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound derivatives.

Materials:

-

This compound derivative sample

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for enhancing ionization)

-

LC-MS system with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS System Setup (General Guidelines):

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (ESI-Positive Mode):

-

Capillary Voltage: 3-4 kV.

-